Gusperimus is classified as a synthetic immunosuppressant and is chemically related to spergualin. It functions by modulating immune responses, particularly affecting T cell activation and differentiation. The European Commission granted it orphan drug status in 2001 due to its potential benefits in treating resistant cases of autoimmune diseases .
The synthesis of gusperimus involves several intricate steps:
Gusperimus features a complex molecular structure characterized by its guanidine moiety, which is integral to its immunosuppressive activity. The compound's molecular formula is , and it possesses a molecular weight of approximately 370.46 g/mol.
Gusperimus participates in various chemical reactions primarily related to its immunosuppressive properties:
Gusperimus exerts its immunosuppressive effects through several mechanisms:
Gusperimus exhibits several notable physical and chemical properties:
Gusperimus has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3